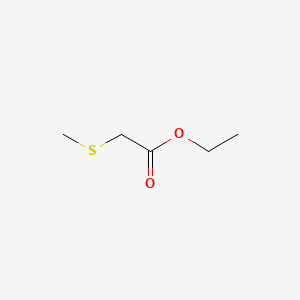

Ethyl (methylthio)acetate

Descripción

Significance and Interdisciplinary Relevance of Thioether Esters in Chemical Research

Thioether esters, the class of compounds to which ethyl (methylthio)acetate belongs, are organosulfur compounds that play a crucial role in various scientific disciplines. chemrevlett.com Their importance stems from the unique properties conferred by the sulfur atom, which influences the molecule's reactivity, conformation, and biological activity. In medicinal chemistry, the thioether motif is present in numerous FDA-approved drugs, highlighting its significance in the development of therapeutics for a wide array of diseases. chemrevlett.com

Beyond pharmaceuticals, thioether esters are integral to materials science. They are used as building blocks for polymers with tunable properties, such as poly(β-thioether ester)s, which are explored for applications ranging from drug delivery to information encryption. researchgate.netresearchgate.net The presence of the thioether linkage can influence the thermal stability and mechanical properties of these polymers. researchgate.net Furthermore, thioether-containing ligands are instrumental in the synthesis and stabilization of metal and metal oxide nanoparticles, which have applications in catalysis, sensing, and bio-imaging. bohrium.com The ability of thioether ligands to control the size, shape, and stability of these nanoparticles is a key area of research. bohrium.com

Overview of Key Research Domains for this compound

The research applications of this compound are multifaceted, spanning organic synthesis, flavor and fragrance chemistry, and materials science.

In the realm of organic synthesis , this compound serves as a versatile building block. It is utilized in the synthesis of more complex molecules, including heterocyclic compounds like indolin-2-ones, which are important scaffolds in medicinal chemistry. Its utility as a reagent is also demonstrated in its use as an internal standard for the analytical determination of volatile sulfur compounds. cookechem.comsigmaaldrich.com

The flavor and fragrance industry represents another significant domain for this compound. It is valued for its distinct aroma profile, often described as fruity and tropical. thegoodscentscompany.com This has led to its use as a flavoring agent in a variety of food products. thegoodscentscompany.comnih.gov The compound is known to occur naturally in fruits such as durian, papaya, and melon. nih.govsigmaaldrich.com

In materials science , while research on this compound itself is more nascent, the broader class of thioether esters is of considerable interest. The principles governing the behavior of thioether esters in polymerization and nanoparticle functionalization are applicable to understanding the potential of this compound in these areas. researchgate.netbohrium.com

Historical Development of Synthetic Approaches to Aliphatic Thioether Esters

The synthesis of thioethers, including aliphatic thioether esters, has evolved over time, moving towards more efficient and environmentally benign methods.

Historically, the synthesis of thioethers often relied on the condensation of activated organic halides with alkali-metal thiolates. chemrevlett.com While a foundational method, it can be limited by long reaction times and high temperatures. chemrevlett.com Another traditional approach involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org

More recent developments have focused on overcoming the limitations of these classical methods. This includes the exploration of various sulfenylating agents and the use of metal catalysts to facilitate the formation of the carbon-sulfur bond. For instance, zinc-catalyzed dehydrative thioetherification of alcohols with thiols has been reported as an effective method. chemrevlett.com The development of transition-metal-free conditions for the conversion of esters to thioesters represents a significant advancement, offering a more practical and general route. rsc.org

Enzymatic synthesis has also emerged as a powerful tool. Lipase-catalyzed polycondensation has been successfully employed to produce aliphatic poly(β-thioether ester)s, demonstrating a biocatalytic approach to creating these polymers. researchgate.net These modern synthetic strategies offer greater efficiency, broader substrate scope, and improved environmental profiles compared to historical methods.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10O2S | nih.gov |

| Molecular Weight | 134.20 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 70-72 °C at 25 mmHg | cookechem.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.043 g/mL at 25 °C | cookechem.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.459 | cookechem.comsigmaaldrich.comsigmaaldrich.com |

| Flash Point | 139 °F (59.44 °C) | cookechem.comthegoodscentscompany.com |

| Appearance | Colorless liquid | thegoodscentscompany.comnih.gov |

| Odor | Fruity | thegoodscentscompany.comnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-7-5(6)4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIAKIHKBBNYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196219 | |

| Record name | Ethyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity odour | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.038-1.043 | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4455-13-4 | |

| Record name | Ethyl (methylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (methylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (METHYLTHIO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6148QQN25T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-(methylthio)acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Ethyl Methylthio Acetate and Its Derivatives

Elucidation of Classical and Modern Synthetic Pathways

The synthesis of ethyl (methylthio)acetate and its derivatives can be achieved through various established and contemporary organic chemistry reactions. These methods primarily involve the formation of the ester and the introduction of the methylthio group.

Esterification Reactions in Thioether Ester Synthesis

Esterification is a fundamental reaction in the synthesis of thioether esters like this compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, (methylthio)acetic acid would be reacted with ethanol (B145695).

A common method for the synthesis of thioesters is the acylation of thiols. This can be achieved by reacting a thiol with a carboxylic acid, acid anhydride (B1165640), or acyl chloride. While this compound is a thioether ester and not a thioester, the principles of esterification are foundational.

One classical route to thioesters involves the condensation of thiols and carboxylic acids using dehydrating agents. Furthermore, the direct conversion of esters to thioesters is possible under certain conditions, highlighting the versatility of esterification and related reactions in organosulfur chemistry. A transition-metal-free method for the conversion of esters to thioesters has been reported, proceeding via a selective C–O bond cleavage and C–S bond formation.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| (Methylthio)acetic acid | Ethanol | Acid Catalyst | This compound |

| Ester | Thiophenol | Potassium Acetate (B1210297) | Thioester |

Condensation Reactions for Scaffold Construction

Condensation reactions are pivotal in constructing the molecular framework of various derivatives of this compound. These reactions often involve the formation of new carbon-carbon and carbon-heteroatom bonds, leading to more complex structures.

The Biginelli reaction is a one-pot three-component condensation reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. While ethyl acetoacetate (B1235776) is the classical β-ketoester used, the structural similarity to this compound suggests the potential for its use in modified Biginelli reactions.

A novel four-component modified Biginelli reaction has been developed for the synthesis of C-2 functionalized dihydropyrimidines. This approach utilizes acetylacetone, an aromatic aldehyde, thiourea, and dimethyl sulfate (B86663) to construct a 5-acetyl 2-methylthio dihydropyrimidine (B8664642) system. This reaction demonstrates the feasibility of incorporating a methylthio group into a dihydropyrimidine scaffold through a Biginelli-type condensation, suggesting that this compound could potentially be used as the active methylene (B1212753) component to generate corresponding dihydropyrimidine derivatives. acs.org

The condensation of β-dicarbonyl compounds with thiourea derivatives is a common strategy for the synthesis of pyrimidine-thiones and related heterocyclic systems. Given that this compound possesses an active methylene group, it can potentially undergo condensation with thiourea or its derivatives in the presence of a suitable catalyst.

For instance, the reaction of ethyl a-chloroacetoacetate with monoprotic thioureas has been shown to yield various products, including 2-arylimino-1,3-oxathioles and 2-arylimino-3-aryl-Δ4-thiazolines. researchgate.net This indicates that α-functionalized esters can react with thiourea derivatives to form heterocyclic structures. Although not a direct condensation at the methylene group of this compound, it highlights the reactivity of thiourea derivatives with ester compounds.

A general approach for the synthesis of 2-aminothiazoles involves the reaction of α-haloketones with thiourea. While this compound is not a ketone, this reaction principle could potentially be adapted.

| Reaction Type | Reactants | Key Features | Potential Product Scaffold |

| Modified Biginelli Reaction | Aldehyde, this compound (hypothetical), Thiourea, Dimethyl Sulfate | Four-component, one-pot synthesis | 2-Methylthio-dihydropyrimidine derivative |

| Condensation with Thiourea | α-Functionalized Ester, Thiourea Derivative | Formation of heterocyclic rings | Thiazoline or Oxathiole derivatives |

Strategies for Methylthio Group Introduction and Functionalization

The introduction and subsequent functionalization of the methylthio group are crucial steps in the synthesis of this compound and its derivatives.

The introduction of a methylthio group at the α-position of an ester can be achieved through various methods. One approach involves the reaction of an α-haloester with sodium thiomethoxide. For example, ethyl chloroacetate (B1199739) can react with sodium thiomethoxide to yield this compound.

A selective method for the preparation of α-organylthio esters involves the reaction of β-keto esters with sodium S-organyl sulfurothioates (Bunte salts) under basic conditions. nih.gov This method allows for the introduction of various thioether functionalities at the α-position of an ester.

Functionalization of the methylthio group itself can be achieved through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then participate in further reactions. Additionally, nickel-catalyzed cross-coupling reactions have been used to replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, and aryl groups, demonstrating a method for the functionalization of the C-S bond. acs.org

Emerging Catalytic Approaches in this compound Synthesis

Recent advancements in catalysis have provided new and efficient methods for the synthesis of thioethers and thioesters, which are relevant to the production of this compound.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. Palladium and copper-based catalysts are commonly used for the coupling of thiols with aryl halides to form aryl thioethers. acsgcipr.org While not directly applicable to the synthesis of this compound from simple precursors, these methods are crucial for the synthesis of more complex derivatives containing aryl thioether moieties.

Palladium- and nickel-catalyzed decarbonylative C-S coupling reactions have been developed to convert thioesters to thioethers. nih.govacs.org This approach offers an alternative route to thioether-containing molecules.

Rhodium catalysts have been employed for the hydrothiolation of alkynes with thiols to produce vinyl sulfides. organic-chemistry.org Furthermore, rhodium-catalyzed reactions involving the cleavage of S-S bonds in disulfides have been used to synthesize various organosulfur compounds. mdpi.com

More recently, photochemical organocatalytic methods have emerged for the synthesis of thioethers from aryl chlorides and alcohols, avoiding the need for thiols or transition metals. acs.org These emerging catalytic strategies offer milder reaction conditions, higher efficiency, and greater functional group tolerance, paving the way for novel synthetic routes to this compound and its derivatives.

| Catalyst Type | Reaction | Substrates | Key Advantage |

| Palladium/Nickel | Decarbonylative C-S Coupling | Thioesters | Alternative route to thioethers |

| Rhodium | Hydrothiolation | Alkynes, Thiols | Formation of vinyl sulfides |

| Organocatalyst (Photochemical) | Thioether Synthesis | Aryl chlorides, Alcohols | Metal-free, mild conditions |

Novel Methodologies for Analog and Derivative Synthesis

The thioether moiety in this compound serves as a versatile functional handle for the synthesis of a wide array of complex analogs and derivatives.

The direct conversion of thioether precursors like this compound into fluorinated acrylates is a specialized transformation. While general methods for synthesizing fluorinated acrylates often start from fluorinated alcohols or involve electrophilic fluorination of enolates, a pathway from a thioether is less common. osti.gov A hypothetical route could involve an oxidative Pummerer-type rearrangement followed by fluorination. In this proposed sequence, the thioether is first oxidized to a sulfoxide. Treatment with an activating agent like trifluoroacetic anhydride could generate a thionium (B1214772) ion intermediate, which might then be trapped by a fluoride (B91410) source. Subsequent elimination would yield the desired α-fluoro-α,β-unsaturated ester. This remains a topic for further research, as established protocols directly linking α-thioethers to α-fluoroacrylates are not prevalent in the literature.

Thioether and sulfoxide intermediates are instrumental in advanced strategies for synthesizing indoles and, particularly, spirocyclic oxindoles. A key transformation in this area is the Pummerer rearrangement. wikipedia.org In this methodology, an indole (B1671886) bearing a sulfoxide group at the 2-position (readily prepared by oxidation of the corresponding thioether) can undergo an intramolecular cyclization cascade.

The process is typically initiated by treating the sulfoxide with an activating agent such as trifluoroacetic anhydride (TFAA). acs.org This generates a highly electrophilic thionium ion intermediate. A tethered nucleophile at the C3 position of the indole can then attack this intermediate, leading to the formation of a new ring and creating a spirocyclic indolenine structure. nih.gov Subsequent hydrolysis of the resulting 2-(phenylthio)indolenine readily yields the corresponding spirocyclic oxindole (B195798), a privileged scaffold in medicinal chemistry. acs.orgacs.org

Achieving stereocontrol in synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. Structures related to this compound can be guided into stereoselective pathways through several advanced methods.

Asymmetric Pummerer Reaction: Building upon the indole and oxindole synthesis described previously, if the starting sulfoxide is chiral and non-racemic, the stereochemical information can be transferred from the sulfur atom to the newly formed stereogenic carbon center at the C3 position. acs.org This process, known as an asymmetric Pummerer reaction, allows for the synthesis of enantioenriched spirocyclic oxindoles. The degree of chirality transfer can be influenced by the reaction mechanism, which may proceed through different pathways, such as an additive Pummerer sequence or via a tight ion pair, to preserve the stereochemical information. acs.orgacs.orgresearchgate.net

| Substrate | Conditions | Product | Enantiomeric Excess (ee) |

| Chiral Indole-2-sulfoxide | Tf₂O, 2,6-lutidine | Spirocyclic Oxindole | Modest to Moderate |

Data sourced from studies on Pummerer-mediated oxidative cyclization of chiral indole-2-sulfoxides. acs.org

Chiral Auxiliary-Based Synthesis: Another well-established strategy for inducing stereoselectivity is the use of chiral auxiliaries. In this approach, the ethyl ester portion of this compound could be replaced with a chiral alcohol, such as (-)-menthol or an Evans oxazolidinone. sfu.cacore.ac.uk This chiral auxiliary would direct the approach of reagents to one face of the molecule, controlling the stereochemical outcome of reactions such as alkylations or aldol (B89426) additions at the α-carbon. wiley-vch.de After the desired stereocenter is set, the auxiliary can be cleaved and recovered, yielding the enantiomerically enriched product.

Mechanistic Investigations of Reactions Involving Ethyl Methylthio Acetate

Oxidative Transformations of the Methylthio Moiety

The sulfur atom in the methylthio group of ethyl (methylthio)acetate is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation can be achieved through chemical or enzymatic methods, each with distinct mechanistic features.

Formation of Sulfoxides and Sulfones

The chemical oxidation of the thioether in this compound proceeds in a stepwise manner. The initial oxidation converts the sulfide (B99878) to a sulfoxide (B87167), and further oxidation yields the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the selectivity towards either the sulfoxide or the sulfone. rsc.orgresearchgate.net Common oxidants include hydrogen peroxide (H₂O₂), ozone (O₃), and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com

The mechanism involves the nucleophilic sulfur atom attacking the electrophilic oxygen of the oxidant. This process can be challenging to control, often leading to over-oxidation to the sulfone. rsc.orgresearchgate.net

Since the oxidation of the sulfide to the sulfoxide introduces a stereocenter at the sulfur atom, a racemic mixture of sulfoxides can be formed. Subsequent oxidation of this mixture leads to a single, achiral sulfone product.

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often requires a catalyst. Selectivity can be controlled by stoichiometry. researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. masterorganicchemistry.com |

| Ozone (O₃) | Sulfoxide, Sulfone | A powerful oxidant, often leading to the sulfone. masterorganicchemistry.com |

| Sodium Hypochlorite (NaOCl) | Sulfoxide, Sulfone | A rapid oxidizing agent for thioethers. acs.org |

Enzymatic Oxidation Mechanisms (e.g., Chloroperoxidase-catalyzed)

Enzymes, such as chloroperoxidase (CPO) from the fungus Caldariomyces fumago, can catalyze the enantioselective oxidation of sulfides to sulfoxides. nih.govfiu.edu The mechanism of CPO-catalyzed reactions involves a heme iron center. The reaction cycle is initiated by the reaction of the enzyme with hydrogen peroxide to form a highly reactive intermediate known as Compound I. nih.gov

In the absence of halides, Compound I directly transfers an oxygen atom to the sulfide substrate, which is bound in the active site. nih.gov This direct oxidation is often highly enantioselective. Molecular docking studies have suggested that specific amino acid residues, such as Phe103 and Phe186, play a crucial role in substrate binding and orientation, which dictates the stereochemical outcome of the reaction. fiu.edu

However, the presence of halide ions, such as chloride, can significantly alter the reaction mechanism and stereoselectivity. nih.gov Chloride can bind to Compound I to form a chlorinating intermediate. This intermediate can then react with the sulfide, leading to a non-enantioselective oxidation. In this pathway, the oxygen atom incorporated into the sulfoxide originates from water rather than hydrogen peroxide. nih.gov

Reductive Processes and their Mechanistic Pathways

The ester functionality in this compound is the primary site for reduction. Thioesters are generally more reactive towards nucleophilic acyl substitution than their oxygen-ester counterparts. youtube.com The reduction of the thioester can lead to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the thioester completely to the corresponding primary alcohol, 2-(methylthio)ethanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thiolate leaving group to form an aldehyde, which is rapidly reduced further to the primary alcohol.

More controlled reductions to the aldehyde can be achieved using specialized reagents. For instance, the Fukuyama reduction utilizes a triethylsilane in the presence of a catalytic amount of palladium on carbon. Biologically, the reduction of thioesters to aldehydes is a key step in many biosynthetic pathways and is catalyzed by enzymes such as thioester reductases, which utilize cofactors like NADPH. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions

This compound can undergo both nucleophilic substitution at the carbonyl carbon and electrophilic substitution at the α-carbon.

Nucleophilic Acyl Substitution: The carbonyl group of the thioester is electrophilic and susceptible to attack by nucleophiles. This leads to a nucleophilic acyl substitution reaction. masterorganicchemistry.comuomustansiriyah.edu.iq The generally accepted mechanism proceeds through a two-step addition-elimination pathway. byjus.com

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. byjus.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the methylthiolate (-SCH₃) group, which is a relatively good leaving group. youtube.com

Thioesters are more reactive than esters in these reactions because the C-S bond is weaker than the C-O bond, and the thiolate anion is a more stable leaving group than an alkoxide anion. youtube.com

Electrophilic Alpha-Substitution: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.

Deprotonation of the α-carbon with a suitable base generates a nucleophilic enolate ion. This enolate can then react with a variety of electrophiles (E⁺) in an Sₙ2-type reaction, resulting in the substitution of an α-hydrogen with an electrophilic group.

Rearrangement Reactions and Associated Mechanisms

Sommelet-Hauser Type Rearrangements in Thioether Chemistry

The Sommelet-Hauser rearrangement is a youtube.comlibretexts.org-sigmatropic rearrangement that typically involves benzylic quaternary ammonium (B1175870) salts. wikipedia.org An analogous reaction, the thia-Sommelet-Hauser rearrangement, can occur with sulfur ylides derived from thioethers. chemistry-reaction.comdrugfuture.com For a thioether like this compound to undergo such a rearrangement, it must first be converted into a sulfonium (B1226848) ylide.

The general mechanism involves the following steps:

Ylide Formation: The thioether is first converted to a sulfonium salt, for example, by reaction with an alkyl halide. Subsequent deprotonation of a carbon adjacent to the positively charged sulfur atom with a strong base yields a sulfur ylide. wikipedia.org

youtube.comlibretexts.org-Sigmatropic Rearrangement: The key step is a concerted, pericyclic rearrangement where the ylide rearranges. This step is what defines it as a youtube.comlibretexts.org-sigmatropic shift. chemistry-reaction.comnih.govresearchgate.net

Tautomerization/Aromatization: The intermediate formed after the rearrangement then tautomerizes to yield the final, more stable product. In the classic Sommelet-Hauser reaction, this step involves the restoration of aromaticity. wikipedia.org

For a rearrangement of this type to be feasible with a derivative of this compound, the sulfonium ylide formed would need to contain an adjacent group (like an allyl or benzyl (B1604629) group) that can participate in the sigmatropic shift. chemistry-reaction.com The Stevens rearrangement is a competing masterorganicchemistry.comyoutube.com-rearrangement pathway. wikipedia.orgnih.gov

Ring-Opening and Isomerization Mechanisms of Thioether-Containing Heterocycles

Mechanistic investigations specifically detailing the role of this compound in the ring-opening and isomerization of thioether-containing heterocycles, such as thiiranes and thietanes, are not extensively documented in publicly available research. Studies on the reactions of these heterocycles often involve nucleophilic or electrophilic reagents that initiate ring-opening, or photochemical conditions that can lead to isomerization. lookchem.comrsc.orgnih.govbeilstein-journals.org For instance, the ring expansion of thiiranes to thietanes can be achieved through reaction with a sulfur ylide, involving a nucleophilic attack on a ring carbon, followed by an intramolecular displacement. rsc.org Another example is the conversion of thiiranes to β-chlorothioacetates using acetyl chloride and a catalyst, which proceeds via ring-opening of the thiirane. lookchem.com However, the direct participation of this compound in such mechanisms has not been a focus of the available literature.

Thermal Degradation and Pyrolysis Mechanisms of Thioacetate (B1230152) Structures

The thermal degradation and pyrolysis of thioacetate structures, including this compound, are critical for understanding their stability and behavior at elevated temperatures. While specific studies on the pyrolysis of this compound are limited, the mechanisms can be inferred by examining related compounds such as ethyl acetate (B1210297) and other organosulfur compounds.

The thermal decomposition of ethyl acetate has been shown to proceed through a unimolecular elimination reaction to yield ethylene (B1197577) and acetic acid. researchgate.net This reaction is understood to occur via a concerted mechanism involving a six-membered transition state. researchgate.net

For thioesters, the presence of the sulfur atom introduces alternative reaction pathways. The pyrolysis of compounds containing C–S bonds, such as ethanethiol, has been observed to involve the cleavage of the C–S bond to form radicals. nih.gov In the case of this compound, two primary pathways for thermal decomposition can be postulated:

Elimination Reaction: Similar to ethyl acetate, a concerted elimination involving the ethyl group could occur, although the transition state and products would differ due to the presence of the methylthio group.

Bond Cleavage: Homolytic cleavage of the C–S, C–C, or C–O bonds could initiate a radical-chain mechanism, leading to a variety of smaller molecules.

Detailed experimental and computational studies would be necessary to fully elucidate the dominant thermal degradation pathways for this compound.

Applications of Ethyl Methylthio Acetate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The chemical reactivity of ethyl (methylthio)acetate makes it a valuable building block for synthesizing intricate molecular architectures. cymitquimica.com Its utility stems from the presence of functional groups that can participate in a range of organic reactions. The ester group can undergo hydrolysis, transesterification, or condensation reactions, while the methylene (B1212753) group adjacent to the carbonyl is activated, making its protons acidic and susceptible to deprotonation. This allows for the formation of a carbanion, which can act as a nucleophile in various carbon-carbon bond-forming reactions.

A key application of this compound is as a reagent in the synthesis of indolin-2-ones, a core structural motif found in many pharmaceutically active compounds. labshake.com The synthesis involves the reaction of this compound with an appropriate isatin (B1672199) derivative. In this context, the activated methylene group of the ester participates in a condensation reaction, demonstrating its role in building complex heterocyclic systems.

Table 1: Functional Groups and Reactivity of this compound

| Functional Group | Type of Reactions | Potential Synthetic Outcome |

|---|---|---|

| Ethyl Ester | Hydrolysis, Transesterification, Condensation | Carboxylic acids, Different esters, Amides |

| Active Methylene (-CH2-) | Deprotonation, Alkylation, Acylation, Condensation | C-C bond formation, Elongation of carbon chains |

| Methylthio (-SCH3) | Oxidation, Nucleophilic Substitution (at sulfur) | Sulfoxides, Sulfones, Thioethers |

Precursor in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is recognized as an intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. thegoodscentscompany.com Its structure can be incorporated into larger molecules that may exhibit biological activity.

The synthesis of indolin-2-one derivatives, as mentioned previously, is a prime example of its role as a precursor for pharmaceutical intermediates. labshake.com Indolin-2-ones are a well-established class of compounds with a broad range of biological activities, including applications as kinase inhibitors in cancer therapy.

While its direct application in agrochemical synthesis is less specifically documented in readily available literature, chemical suppliers categorize it for use in this sector, suggesting its role as an intermediate for creating more complex pesticides or herbicides. thegoodscentscompany.com

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in nucleic acids and a wide range of biologically active molecules. While numerous synthetic routes exist for pyrimidines, including those bearing methylthio substituents, the direct use of this compound as a starting three-carbon fragment in a classical pyrimidine ring synthesis (e.g., via reaction with guanidine (B92328) or urea) is not extensively detailed in published research.

However, the structural relationship is evident through the existence of more complex molecules that contain both moieties. For instance, the compound "Ethyl 2-(methylthio)pyrimidine-4-acetate" is known, which suggests that the this compound unit can be either a precursor to or a synthon for parts of such a heterocyclic system. chemical-suppliers.eu The synthesis of these more complex pyrimidines often involves multi-step pathways where a fragment like the one provided by this compound is incorporated.

Heterocyclic compounds containing both nitrogen and sulfur atoms are scaffolds for many important therapeutic agents. The structure of this compound, containing both a sulfur atom and a reactive carbonyl group, makes it a theoretical candidate for participating in cyclization reactions to form such heterocycles. For example, condensation reactions with nitrogen-containing nucleophiles could potentially lead to the formation of rings like thiazoles or thiadiazines.

Despite this potential, specific, well-documented examples of this compound being used as a primary building block for the de novo synthesis of common nitrogen-sulfur heterocycles are not prominent in the surveyed scientific literature. The synthesis of related structures, such as thiophene (B33073) derivatives, typically proceeds through established name reactions like the Gewald reaction, which utilizes reagents such as ethyl cyanoacetate (B8463686) and elemental sulfur rather than a pre-formed thioether like this compound. impactfactor.orgmdpi.com

Contributions to Material Science and Specialty Chemical Development

While some chemical manufacturers list material science as a potential area of application for this compound, specific examples of its use in developing polymers, coatings, or other advanced materials are not widely reported. thegoodscentscompany.com The applications of structurally related compounds, such as ethyl thiophene-3-acetate, are more clearly defined in material science, where they are used in the synthesis of conductive polythiophene polymers for organic electronics like OLEDs and OFETs. smolecule.com

The most significant and well-documented contribution of this compound in the realm of specialty chemicals is its use as a flavoring agent. chemicalbook.comfemaflavor.orgfda.gov It is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is found naturally in fruits like apples and melons. chemicalbook.comsigmaaldrich.com It imparts a characteristic fruity, tropical, and sulfurous aroma and is used in low concentrations to create complex flavor profiles in food products. thegoodscentscompany.comchemicalbook.com

Table 2: Summary of Applications for this compound

| Application Area | Role of this compound | Specific Examples / Notes |

|---|---|---|

| Organic Synthesis | Versatile Building Block | Reagent in the synthesis of indolin-2-ones. labshake.com |

| Pharmaceuticals | Precursor to Intermediates | Synthesis of pharmaceutically relevant scaffolds like indolin-2-ones. labshake.com |

| Agrochemicals | Intermediate | General use cited by suppliers, specific pathways not detailed. thegoodscentscompany.com |

| Specialty Chemicals | Flavoring Agent | Used in the food industry to create fruity and tropical notes. femaflavor.orgfda.gov |

Computational Chemistry and Theoretical Studies of Ethyl Methylthio Acetate

Quantum Chemical Characterization and Electronic Structure Analysis

This area of study uses quantum mechanics to model the electronic structure of a molecule, which is fundamental to its chemical properties and reactivity.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, a simpler, spatially dependent quantity. For Ethyl (methylthio)acetate, DFT calculations would be employed to optimize its molecular geometry, determine its vibrational frequencies, and calculate various electronic properties. These calculations could predict sites of reactivity by mapping the electrostatic potential, identifying regions susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and kinetic stability. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wiley-vch.de The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. mdpi.com An FMO analysis of this compound would calculate the energies of these orbitals and visualize their spatial distribution, highlighting which atoms are most involved in electron donation and acceptance during chemical reactions.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Difference |

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron charge among the atoms within a molecule based on the calculated wave function. This provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. An NPA for this compound would assign specific charge values to each atom (Carbon, Hydrogen, Oxygen, and Sulfur), revealing the polarity of bonds and identifying electropositive and electronegative centers within the molecule. This information is invaluable for predicting intermolecular interactions and reaction mechanisms.

A representative NPA data table would list the calculated charge for each atom in the molecule:

| Atom | Natural Charge (e) |

| S1 | Value |

| O1 | Value |

| O2 | Value |

| C1 | Value |

| C2 | Value |

| ... | Value |

Intermolecular Interactions and Crystal Packing Analysis

This branch of analysis focuses on the non-covalent forces between molecules, which govern the physical properties of the substance in its condensed phases, such as its crystal structure and boiling point.

Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wiley-vch.dewikipedia.org This method can characterize the nature of chemical bonds and non-covalent interactions by analyzing the electron density at specific points called bond critical points (BCPs). wiley-vch.de The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared covalent interactions and closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces). A QTAIM study on a dimer or crystal of this compound would precisely characterize the strength and nature of the non-covalent interactions holding the molecules together.

Prediction of Optical and Nonlinear Optical (NLO) Properties

Theoretical calculations serve as a powerful tool for predicting the optical and nonlinear optical (NLO) properties of molecules like this compound. These computational methods allow for the investigation of how the molecule interacts with an electric field, which is fundamental to understanding its potential applications in optoelectronics. NLO materials are crucial for technologies such as optical switching and frequency conversion, and computational screening can identify promising candidates without the need for extensive experimental synthesis and characterization.

The primary approach for these predictions involves solving the time-dependent Schrödinger equation, often within the framework of Density Functional Theory (DFT). By applying a static electric field in the calculations, the response of the molecule's electron cloud can be determined, yielding key NLO parameters.

The interaction of a molecule with an electric field induces a dipole moment. The magnitude of this response is described by the polarizability (α) and hyperpolarizabilities (β, γ, etc.). While specific computational studies on the polarizability and hyperpolarizability of this compound are not prevalent in the surveyed literature, the methodologies for their calculation are well-established. researchgate.net

First Hyperpolarizability (β): This property describes the first nonlinear (quadratic) response to the electric field and is responsible for NLO phenomena like second-harmonic generation. It is a third-rank tensor with 27 components. For a static electric field and under Kleinman symmetry conditions, the number of independent components is reduced to 10. researchgate.net The total hyperpolarizability can be calculated from these tensor components. researchgate.net

Computational methods, typically DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), are employed to calculate these properties. researchgate.net The results of such calculations would provide insight into the NLO potential of this compound.

Table 1: Key Parameters in Polarizability and Hyperpolarizability Calculations This table is illustrative of the typical components calculated in theoretical studies.

| Parameter | Tensor Components (Example) | Description |

| Polarizability | αxx, αxy, αyy, αxz, αzz, etc. | Describes the linear distortion of the electron cloud in an electric field. |

| First Hyperpolarizability | βxxx, βxxy, βxyy, βyyy, βxxz, etc. | Describes the quadratic (second-order) response to an electric field, crucial for NLO applications. |

Theoretical Insights into Reaction Kinetics and Thermodynamics

Theoretical chemistry provides invaluable insights into the reaction kinetics and thermodynamics of molecules, predicting their stability, reactivity, and decomposition pathways. For esters like this compound, computational studies can model combustion processes, atmospheric degradation, and synthetic reaction mechanisms. While specific theoretical kinetic studies for this compound were not identified, research on analogous small esters like ethyl acetate (B1210297) and methyl acetate demonstrates the common computational approaches. osti.govosti.govresearchgate.net

Key areas of investigation include:

H-atom Abstraction: Calculating the rate constants for the abstraction of hydrogen atoms by radicals (e.g., ȮH, HȮ₂) is crucial for understanding oxidation and combustion chemistry. osti.gov Different C-H bonds in the molecule (e.g., on the ethyl group vs. the methylthio group) will have different abstraction barriers.

Unimolecular Decomposition: Theoretical models can predict the primary decomposition channels, such as bond fission, to identify the initial products formed at high temperatures. osti.gov

Thermodynamic Properties: Calculation of standard enthalpies of formation (ΔfH°), Gibbs free energies of formation (ΔfG°), and heat capacities (Cp) provides fundamental data for kinetic models and reaction equilibrium predictions. chemeo.com

These studies typically employ high-level quantum chemistry methods and transition state theory to calculate potential energy surfaces and reaction rate constants. researchgate.net The resulting data is essential for building detailed chemical kinetic mechanisms used in combustion modeling and process simulation. osti.govkaust.edu.sa

Table 2: Illustrative Data from Theoretical Kinetic and Thermodynamic Studies This table exemplifies the types of data generated for analogous esters like ethyl acetate and could be calculated for this compound.

| Parameter | Description | Relevance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction (e.g., H-atom abstraction). | Determines the reaction rate; lower Ea means a faster reaction. |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Essential for building predictive kinetic models of complex chemical systems. |

| Enthalpy of Reaction (ΔH) | The net energy change during a reaction (exothermic or endothermic). | Indicates the heat released or absorbed, crucial for safety and reactor design. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential used to predict the spontaneity of a reaction. | Determines the position of chemical equilibrium. |

Molecular Modeling for Structure-Activity Relationship (SAR) Studies and Molecular Design

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds and the prediction of their biological or chemical activity. This compound, with its thioether and ester functional groups, can serve as a scaffold or starting point in such design processes.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of molecules with their biological activities, such as toxicity. scilit.com These models are widely used in regulatory toxicology and chemical safety assessment to predict the potential hazards of chemicals, reducing the need for extensive animal testing. scispace.com

For a compound like this compound, a QSAR study would involve:

Descriptor Calculation: Computing a set of numerical descriptors that characterize the molecule's topology, geometry, and electronic properties.

Model Building: Using a dataset of compounds with known toxicity values to build a statistical model (e.g., using multiple linear regression or machine learning) that links the descriptors to toxicity.

Prediction: Applying the model to this compound to predict its toxicity profile (e.g., aquatic toxicity, bioconcentration factor).

While no specific QSAR toxicity studies for this compound were found, the methodology is broadly applicable. Key molecular descriptors that would likely be relevant for its toxicity profile are listed below.

Table 3: Potential Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Example Descriptor | Potential Relevance to Toxicity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Governs absorption, distribution, and bioconcentration in organisms. |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences interactions with biological macromolecules and membranes. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and potential to engage in toxicologically relevant reactions. |

Design of Novel Thioether-Containing Compounds

The thioether moiety is a key structural feature in numerous biologically active compounds and functional materials. mdpi.com this compound can be viewed as a simple building block or fragment in the design of more complex thioether-containing molecules. Molecular design strategies could involve:

Scaffold Modification: Using the this compound backbone as a starting point and systematically modifying its constituent parts (the ethyl ester group, the thioether linkage, and the methyl group) to optimize for a desired property, such as binding affinity to a biological target.

Bioisosteric Replacement: Replacing the ester group with other functionalities (e.g., amides, ketones) or modifying the thioether linkage to explore changes in metabolic stability, potency, and selectivity.

Fragment-Based Design: Using the "methylthio-acetate" fragment in computational searches to identify larger molecules that incorporate this motif and may possess desirable activities.

The synthesis of novel thioether derivatives often involves strategies where a thiol or a functional equivalent is used as a key reagent. mdpi.commdpi.com Computational modeling can guide this process by predicting the reactivity of different precursors and the properties of the potential products, thereby streamlining the design and synthesis cycle.

Advanced Analytical Methodologies for Characterization and Detection of Ethyl Methylthio Acetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of ethyl (methylthio)acetate. These techniques probe the molecular structure at the atomic and electronic levels, offering unambiguous evidence of its chemical identity.

X-ray Crystallography for Solid-State Structure Determination

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. libretexts.org For this compound (C₅H₁₀O₂S), the molecular weight is 134.197 atomic mass units. nist.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 134. nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org The analysis of these fragment ions allows for the unambiguous identification of this compound.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 134 | [CH₃SCH₂COOCH₂CH₃]⁺ (Molecular Ion) |

| 89 | [CH₃SCH₂CO]⁺ |

| 61 | [CH₃S=CH₂]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

This table is a representation of expected fragmentation patterns based on the principles of mass spectrometry.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture, enabling its accurate detection and quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography (GC) with Specialized Detectors (e.g., TOF-MS, Olfactometry)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov The compound is vaporized and transported through a capillary column by a carrier gas, where it is separated based on its boiling point and affinity for the stationary phase.

The coupling of GC with advanced detectors enhances its analytical power:

Time-of-Flight Mass Spectrometry (TOF-MS): GC-TOF-MS provides high-resolution mass data, enabling the accurate identification of co-eluting compounds and the determination of elemental compositions of fragment ions. This is particularly useful in the analysis of complex volatile profiles.

Olfactometry: Gas chromatography-olfactometry (GC-O) is a specialized technique used to identify aroma-active compounds. mdpi.com As the separated compounds elute from the GC column, they are split between a mass spectrometer and a sniffing port, where a trained panelist can assess their odor. Given that this compound is a known aroma compound in foods like melon, GC-O is a critical tool for characterizing its sensory impact. scientificlabs.co.uk

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. genetec.se While GC is often preferred for volatile compounds, HPLC can be employed for the analysis of this compound, particularly for purity assessment and in situations where the sample matrix is not suitable for GC.

In HPLC, a liquid mobile phase carries the sample through a packed column. Separation is based on the compound's partitioning between the mobile and stationary phases. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a suitable starting point. Detection is typically achieved using a UV detector or a mass spectrometer (LC-MS). HPLC is also instrumental in the preparative purification of compounds. mdpi.com

Application in Standard Setting and Volatile Compound Profiling

The analytical methodologies described above are crucial for the application of this compound in standard setting and for its identification in volatile compound profiling.

Standard Setting: this compound is utilized as an internal standard in the analytical determination of volatile sulfur compounds in beverages like port wine. scientificlabs.co.uk Its chemical stability and distinct chromatographic behavior make it a reliable reference for the quantification of other sulfur-containing analytes.

Use as an Internal Standard in Complex Chemical Matrices (e.g., in Port Wines)

This compound serves as a crucial internal standard in the intricate analysis of volatile and semi-volatile sulfur compounds in complex matrices such as wine, particularly in Port wines. researchgate.netucp.pt The inherent complexity of wine, with its myriad of compounds, necessitates the use of an internal standard to ensure the accuracy and reliability of quantitative analysis. This compound is particularly well-suited for this role in methods targeting "heavy" sulfur compounds, which are less volatile and often present at trace levels. researchgate.netucp.pt

The analytical approach for which this compound is employed as an internal standard typically involves a multi-step process designed to isolate and concentrate the sulfur compounds of interest from the wine matrix. ucp.pt A common and effective technique is liquid-liquid extraction, where a solvent such as dichloromethane (B109758) is used to selectively extract the sulfur compounds from the wine sample. ucp.ptresearchgate.net Following extraction, the solvent containing the analytes and the internal standard is carefully concentrated, often under a gentle stream of nitrogen, to increase the concentration of the target compounds to a level detectable by the analytical instrumentation. researchgate.netucp.pt

The concentrated extract is then analyzed using gas chromatography (GC) coupled with a flame photometric detector (FPD), a technique highly sensitive and specific for sulfur-containing compounds. researchgate.netucp.pt The GC separates the various compounds based on their boiling points and affinities for the chromatographic column, while the FPD provides a signal proportional to the amount of sulfur in each eluting compound. ucp.pt By comparing the peak area of each identified sulfur compound to the peak area of the known concentration of the internal standard, this compound, precise quantification of the target analytes can be achieved. ucp.pt This method allows for the reliable determination of a wide array of sulfur compounds, even those with varying polarities and boiling points. ucp.pt

The research conducted using this methodology has provided valuable insights into the sulfur compound profiles of different types of wines, including red, white, and Port wines. The application of this compound as an internal standard has been instrumental in generating robust and comparable data across these diverse and complex samples. ucp.pt

Detailed Research Findings

A comprehensive study utilizing this compound as an internal standard facilitated the quantification of numerous heavy sulfur compounds in various wine types. The methodology, centered around gas chromatography with flame photometric detection (GC-FPD), demonstrated high sensitivity and repeatability. ucp.pt The following tables present the key findings from this research, including the retention times of the analyzed sulfur compounds and their limits of detection and quantification.

Table 1: Retention Times of Sulfur Compounds in Wine Analysis

| Compound | Retention Time (minutes) |

| S-(methylthio)acetate | 10.2 |

| S-(ethylthio)acetate | 11.5 |

| 2-Mercaptoethanol | 13.9 |

| 2-(Methylthio)ethanol | 16.5 |

| 2-Methyltetrahydrothiophen-3-one | 18.2 |

| Ethyl 3-(methylthio)propionate | 20.3 |

| Acetic acid-3-(methylthio)propyl ester | 22.4 |

| 3-Mercapto-1-propanol | 23.4 |

| 3-(Methylthio)-1-propanol | 26.2 |

| cis-2-Methyltetrahydro-thiophen-3-ol | 27.8 |

| 3-(Ethylthio)-1-propanol | 28.3 |

| trans-2-Methyltetrahydro-thiophen-3-ol | 29.1 |

| 4-(Methylthio)-1-butanol | 32.1 |

| Dimethyl sulphone | 35.8 |

| Benzothiazole | 37.1 |

| This compound (Internal Standard) | 42.3 |

| 3-Methylthiopropionic acid | 42.8 |

| N-(3-(Methylthio)propyl)-acetamide | 49.2 |

Data sourced from Moreira et al. (2004) ucp.pt

Table 2: Method Detection and Quantification Limits for Sulfur Compounds

| Compound | Limit of Detection (µg/L) | Limit of Quantification (µg/L) |

| S-(methylthio)acetate | 1.2 | 4.0 |

| S-(ethylthio)acetate | 1.8 | 6.0 |

| 2-Mercaptoethanol | 8.6 | 28.7 |

| 2-(Methylthio)ethanol | 4.3 | 14.3 |

| 2-Methyltetrahydrothiophen-3-one | 2.1 | 7.0 |

| Ethyl 3-(methylthio)propionate | 5.3 | 17.7 |

| Acetic acid-3-(methylthio)propyl ester | 3.5 | 11.7 |

| 3-Mercapto-1-propanol | 6.1 | 20.3 |

| 3-(Methylthio)-1-propanol | 3.2 | 10.7 |

| cis-2-Methyltetrahydro-thiophen-3-ol | 4.9 | 16.3 |

| 3-(Ethylthio)-1-propanol | 6.4 | 21.3 |

| trans-2-Methyltetrahydro-thiophen-3-ol | 5.8 | 19.3 |

| 4-(Methylthio)-1-butanol | 5.1 | 17.0 |

| Dimethyl sulphone | 9.8 | 32.7 |

| Benzothiazole | 2.3 | 7.7 |

| 3-Methylthiopropionic acid | 300 | 1000 |

| N-(3-(Methylthio)propyl)-acetamide | 4.7 | 15.7 |

Data sourced from Moreira et al. (2004) ucp.pt

The application of this analytical method has revealed differences in the sulfur compound profiles between young and aged Port wines. ucp.pt Notably, older Port wines tend to exhibit lower concentrations of these heavy sulfur compounds compared to their younger counterparts, a finding that contributes to the understanding of the complex chemical transformations that occur during the aging process of fortified wines. ucp.pt

Biological and Biochemical Research Pathways Involving Ethyl Methylthio Acetate

Mechanisms of Biological Activity

Research into the specific biological mechanisms of ethyl (methylthio)acetate is an emerging field. While direct studies on the compound are limited, broader research into extracts containing thioethers and esters, often prepared using ethyl acetate (B1210297) as a solvent, provides preliminary insights into potential biological activities.

While specific studies detailing the antimicrobial action of pure this compound are not prevalent, research on ethyl acetate extracts from various natural sources has demonstrated notable antibacterial properties. The mechanisms often involve disruption of the bacterial cell's integrity. For instance, studies on certain antibacterial extracts have shown that they can interact with the bacterial cell membrane, leading to damage, disruption of the cell surface structure, and subsequent cell lysis researchgate.netresearchgate.net. Some active molecules in these extracts are thought to alter cellular metabolism and impair cell division by forming pores in the cell membrane researchgate.net.

Investigations into ethyl acetate extracts of different organisms have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netresearchgate.net. The active compounds within these extracts appear to exert a bactericidal effect researchgate.net. The broad-spectrum potential is significant, as some extracts show activity against gram-negative bacteria that are typically resistant to other antibiotics researchgate.net. This suggests that compounds within these extracts, potentially including various esters and sulfur-containing molecules, target fundamental bacterial structures and pathways.

The potential anticancer properties of this compound have not been directly established. However, research on ethyl acetate extracts from medicinal plants indicates that they may contain compounds with significant antitumor effects. These extracts have been shown to induce cytotoxic effects in cancer cell lines, such as human osteosarcoma cells nih.gov.

The mechanisms underlying these effects are multifaceted and involve the disruption of key cellular pathways essential for cancer cell survival and proliferation. Studies have demonstrated that certain extracts can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing and multiplying nih.govnih.gov. Morphological changes observed in cancer cells treated with these extracts include cellular shrinkage and blebbing, which are characteristic features of apoptosis nih.gov. Furthermore, some extracts have been found to inhibit cancer cell migration, a critical step in tumor metastasis nih.gov. One study on ethyl p-methoxycinnamate, a related ethyl ester, revealed that it can inhibit tumor growth by suppressing the synthesis of fatty acids and depleting ATP, the primary energy currency of the cell nih.gov.

Role in Natural Product Chemistry and Flavor Biogenesis

This compound is a naturally occurring sulfur-containing compound that plays a significant role in the chemistry of natural products, particularly in the formation of flavor and aroma in various fruits.

Thioesters are vital intermediates in several key metabolic processes wikipedia.org. The biosynthesis of thioether esters in plants, while complex, generally involves the enzymatic condensation of a thiol with a carboxylic acid wikipedia.org. In many biochemical reactions, this process is activated by adenosine (B11128) triphosphate (ATP) wikipedia.org.

In the context of flavor biogenesis in fruits, esters are typically formed by yeast and plants through the reaction of an acid with an alcohol, a reaction catalyzed by enzymes such as alcohol acetyl transferase nih.govyoutube.com. For thioether esters like this compound, it is proposed that a similar pathway exists where a sulfur-containing precursor, derived from an amino acid like methionine, is converted into a thiol. This thiol then reacts with an activated acetyl group, likely from acetyl-CoA, to form the final ester. While the specific enzymes responsible for the esterification of xanthophylls in ripening fruits have not been fully characterized, the process is known to be selective and integral to pigment and flavor development researchgate.net.

This compound is recognized as an important sulfur-containing aroma compound in a variety of fruits sigmaaldrich.comsigmaaldrich.com. Its presence contributes to the complex and desirable flavor profiles of many food systems. It is characterized by a fruity, tropical, green, and sulfureous odor thegoodscentscompany.comsigmaaldrich.comchemicalbook.com.

Enzymatic Biotransformations of Thioether Esters

The synthesis and transformation of thioether esters can be effectively achieved using enzymatic processes, which offer mild reaction conditions and high efficiency compared to traditional chemical synthesis mdpi.com. Lipases are a class of enzymes commonly employed as biocatalysts for these transformations researchgate.net.

Lipase-catalyzed reactions, such as esterification and transesterification, are used for the production of various thioesters researchgate.net. For example, lipases from Thermomyces lanuginosus and Candida antarctica have been successfully used to catalyze the synthesis of thioesters from thiols and vinyl esters or fatty acids mdpi.comresearchgate.net. These enzymatic methods are valuable for producing natural flavor compounds. The direction of the lipase-catalyzed reaction—whether hydrolysis or esterification—is determined by the amount of water present in the system; a low-water environment favors ester synthesis researchgate.net.

In addition to isolated enzymes, whole-cell biotransformations using microorganisms like yeasts are also employed. Yeasts can convert amino acids, such as L-methionine, into flavor alcohols, which can then be further derivatized into acetate esters by the enzyme alcohol acetyl transferase nih.gov. Such biocatalytic processes represent a key pathway for the natural and industrial production of important flavor molecules, including thioether esters.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Adenosine triphosphate (ATP) |

| This compound |

| Ethyl p-methoxycinnamate |

| L-methionine |

| Methanol |

| Thiol |

| Vinyl acetate |

Study of Enzymes Involved in Thioether Metabolism

Currently, there is no direct scientific literature identifying or characterizing specific enzymes responsible for the metabolism of this compound. The metabolism of xenobiotic thioethers in biological systems is generally known to involve several enzyme families, such as cytochrome P450 monooxygenases and flavin-containing monooxygenases, which typically catalyze the oxidation of the sulfur atom to form sulfoxides and sulfones. Another key enzyme in the metabolism of some sulfur compounds is thioether S-methyltransferase, which catalyzes the transfer of a methyl group to a sulfur atom. However, studies explicitly linking these or any other enzymes to the biotransformation of this compound are not available in the current body of scientific research.

Catabolic Pathways of Sulfur-Containing Compounds

Detailed catabolic pathways for this compound have not been elucidated in published research. Generally, the breakdown of a compound like this compound would be expected to begin with hydrolysis of the ester bond by carboxylesterases, yielding ethanol (B145695) and (methylthio)acetic acid. The subsequent catabolism of (methylthio)acetic acid would likely involve pathways common to other sulfur-containing organic acids. These pathways can include oxidation of the sulfur atom and cleavage of carbon-sulfur bonds, eventually leading to intermediates that can enter central metabolic pathways. However, without specific studies on this compound, this remains a hypothetical pathway. Research dedicated to the specific catabolic fate of this compound is required to confirm these potential routes.

Future Research Directions and Emerging Paradigms for Ethyl Methylthio Acetate

Exploration of Undiscovered Synthetic Routes and Catalysts

The current synthesis of Ethyl (methylthio)acetate typically involves the esterification of 2-(methylthio)acetic acid with ethanol (B145695), often catalyzed by acids like p-toluenesulfonic acid. chemicalbook.com While effective, future research is poised to explore more efficient, sustainable, and novel synthetic strategies.

Key areas for future investigation include:

Advanced Catalytic Systems: There is a significant opportunity to move beyond traditional acid catalysts. Research into heterogeneous catalysts, such as zeolites (e.g., MCM-22, ZSM-5) and metal oxides (e.g., ZrO₂, TiO₂), could lead to processes with easier catalyst separation and recycling, minimizing waste. mdpi.comgoogle.com The exploration of enzymatic and biocatalytic routes could offer highly selective and environmentally benign alternatives.

Novel Reaction Pathways: Investigating alternative starting materials and reaction pathways is crucial. For instance, adapting reactions like the Tishchenko reaction, which utilizes different precursors, might provide new avenues for synthesis. mdpi.com Furthermore, developing continuous flow processes could enhance reaction efficiency, safety, and scalability compared to traditional batch methods.

Green Chemistry Approaches: Future synthetic methods will increasingly focus on the principles of green chemistry. This includes the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes to reduce the environmental footprint of this compound production.

Table 1: Potential Catalysts for this compound Synthesis

| Catalyst Type | Examples | Potential Advantages |

|---|---|---|

| Homogeneous Acids | Sulfuric acid, p-toluenesulfonic acid | Well-understood, effective |

| Heterogeneous Acids | Zeolites (MCM-22, ZSM-5), Metal Oxides (ZrO₂, TiO₂) | Ease of separation, reusability, potential for continuous flow |

| Enzymes/Biocatalysts | Lipases | High selectivity, mild reaction conditions, environmentally friendly |

| Alkoxides | Aluminum ethoxide | Alternative reaction pathways (e.g., Tishchenko-type reactions) |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing processes and developing new applications. While detailed mechanistic studies on this specific compound are limited, research on analogous esters like ethyl acetate (B1210297) provides a roadmap for future investigations. osti.govkaust.edu.sa